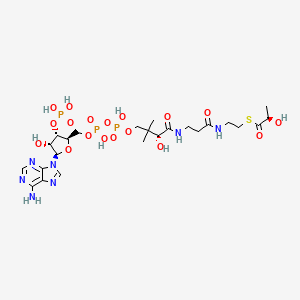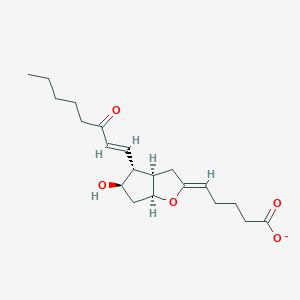
西美普韦
描述
Synthesis Analysis
The synthesis of Simeprevir is notable for its macrocyclization step, which is crucial for its antiviral activity. A study by Horvath et al. (2019) highlights the efficiency of the macrocyclization process under simulated high dilution (SHD) conditions, achieved through N-Boc substitution on the diene precursor. This modification alters the site of insertion for the metathesis catalyst, optimizing the ring-closing metathesis (RCM) and thus enhancing the overall synthesis efficiency (Horvath et al., 2019).
Molecular Structure Analysis
The molecular structure of Simeprevir includes a quinoline fragment, essential for its activity against the HCV protease. Rádl et al. (2014) describe synthetic approaches to this achiral quinoline fragment, involving the construction of a thiazole ring and deprotection of the hydroxyl group. These steps are critical for the final structure of Simeprevir, influencing its binding affinity to the HCV NS3/4A protease (Rádl et al., 2014).
Chemical Reactions and Properties
Simeprevir undergoes various chemical reactions, including oxidative degradation and interaction with glutathione, which may influence its stability and efficacy. Kaddah et al. (2021) explored the bio-activation of Simeprevir in liver microsomes, identifying glutathione conjugates that suggest susceptibility to form reactive metabolites. This reactivity can have implications for its pharmacokinetic properties and potential for idiosyncratic adverse drug reactions (Kaddah et al., 2021).
Physical Properties Analysis
The physical properties of Simeprevir, such as solubility and stability, are crucial for its formulation and therapeutic effectiveness. The determination of Simeprevir in human plasma by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) requires attention to its light instability, as detailed by Vanwelkenhuysen et al. (2014). This study provides insights into the methodological considerations necessary for accurate quantification of Simeprevir in biological matrices, reflecting its physical and chemical stability (Vanwelkenhuysen et al., 2014).
Chemical Properties Analysis
The chemical properties of Simeprevir, including its reactivity under various conditions, have been extensively studied. A stability-indicating high-performance liquid chromatography-diode array detection (HPLC-DAD) method developed by Attia et al. (2017) for Simeprevir quantification highlights its susceptibility to acidic hydrolysis, basic hydrolysis, oxidation, and photolysis. Understanding these chemical properties is essential for the development of stable formulations and for ensuring the drug's efficacy (Attia et al., 2017).
科学研究应用
丙型肝炎病毒 (HCV) 治疗
西美普韦是一种用于治疗丙型肝炎病毒 (HCV) 的蛋白酶抑制剂 . 它通过抑制 HCV 蛋白酶起作用,而 HCV 蛋白酶对于 HCV 的病毒复制至关重要 .
COVID-19 治疗
最近的研究发现西美普韦是一种很有前途的治疗 COVID-19 的药物 . 研究发现它能有效地将 SARS-CoV-2 病毒载量降低多个数量级 .
与瑞德西韦联合治疗
研究发现西美普韦与瑞德西韦(一种用于治疗 COVID-19 的抗病毒药物)具有协同作用 . 这两种药物的联合使用可以带来更有效的治疗结果 .
抑制 SARS-CoV-2 蛋白
西美普韦可以靶向两个对病毒复制至关重要的主要 SARS-CoV-2 蛋白:主要蛋白酶 (Mpro) 和 RNA 依赖性 RNA 聚合酶 (RdRp) . 这使得西美普韦成为一种独特的抗病毒药物,可以靶向多种 SARS-CoV-2 蛋白 .
治疗未来冠状病毒爆发的潜力
鉴于其对 SARS-CoV-2 的有效性,西美普韦具有用于管理未来冠状病毒爆发的潜力 .
降低产生耐药突变的可能性
由于西美普韦可以靶向多种 SARS-CoV-2 蛋白,因此它产生耐药突变的可能性较低 . 这使得它成为长期管理 COVID-19 的一个有希望的候选药物 .
作用机制
Target of Action
Simeprevir is a direct-acting antiviral agent that primarily targets the Hepatitis C Virus (HCV) NS3/4A protease . This protease is essential for the viral replication process of HCV, particularly for genotypes 1 and 4 .
Mode of Action
Simeprevir inhibits the HCV NS3/4A protease in a potent and highly specific manner . This protease is responsible for cleaving the HCV-encoded polyprotein into individual viral proteins, which is a critical step in the HCV viral life cycle . By inhibiting this protease, Simeprevir effectively blocks the viral replication process .
Biochemical Pathways
The inhibition of the HCV NS3/4A protease disrupts the viral replication process, preventing the maturation of the virus . Simeprevir also shows synergistic effects with interferon-α and HCV NS5B inhibitor, and additive effects with ribavirin in HCV replicon cells .
Pharmacokinetics
Simeprevir is orally bioavailable, and its absorption increases when taken with food . It is primarily metabolized by the liver’s CYP3A4 enzymes, but CYP2C8 and CYP2C19 enzymes can also play a role . The half-life of Simeprevir in the plasma is 41 hours in people with HCV . It is excreted mainly through feces (91%) and less than 1% through urine .
Result of Action
The inhibition of the HCV NS3/4A protease by Simeprevir results in the disruption of the viral replication process, thereby preventing the maturation of the virus . This leads to a decrease in the viral load and can result in a sustained virologic response (SVR), which is considered a cure for HCV .
Action Environment
The efficacy of Simeprevir can be influenced by certain polymorphic variants of the virus. Furthermore, the environment within the host’s body, such as the presence of other medications or liver function, can also impact the action and efficacy of Simeprevir .
安全和危害
Common side effects of Simeprevir include feeling tired, headache, rash, itchiness, and sensitivity to sunlight . In those with previous hepatitis B infection, active disease may recur . It is not recommended in those with significant liver problems . During pregnancy when used with ribavirin it may cause harm to the baby while when used with sofosbuvir its safety is unclear .
未来方向
A recent global study has discovered Simeprevir as a potent treatment for COVID-19, which can strongly suppress the replication of SARS-CoV-2 . The combination of this drug with remdesivir can result in drug synergism and generate an even more effective outcome . Simeprevir is by now the only antiviral drug that can target more than one SARS-CoV-2 protein, meaning it can still function even if one of the proteins becomes mutated .
生化分析
Biochemical Properties
Simeprevir plays a crucial role in inhibiting the replication of the hepatitis C virus by targeting the NS3/4A protease, an enzyme essential for the viral life cycle. The compound binds non-covalently to the NS3/4A protease, resulting in a fast association and slow dissociation rate . This interaction prevents the protease from cleaving the HCV polyprotein into functional viral proteins, thereby inhibiting viral replication. Simeprevir also interacts with other biomolecules, such as the cofactor N4A subunit, which is part of the NS3/4A heterodimeric complex .
Cellular Effects
Simeprevir exerts significant effects on various types of cells, particularly hepatocytes, where it accumulates after uptake via organic anion-transporting polypeptides OATP1B1 and OATP1B3 . In hepatocytes, simeprevir inhibits the NS3/4A protease, leading to a reduction in viral replication. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism by preventing the production of viral proteins necessary for the virus’s life cycle . Additionally, simeprevir has been shown to display synergistic effects with interferon-α and HCV NS5B inhibitors, further enhancing its antiviral activity .
Molecular Mechanism
The molecular mechanism of simeprevir involves its binding to the NS3/4A protease, a critical enzyme for the hepatitis C virus. By inhibiting this protease, simeprevir prevents the cleavage of the HCV polyprotein into individual viral proteins, thereby blocking viral replication . Simeprevir’s binding interactions with the NS3/4A protease are highly specific and potent, making it an effective antiviral agent. Additionally, simeprevir’s resistance profile differs from first-generation protease inhibitors, as it is less effective against certain polymorphic variants of the NS3 protease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of simeprevir have been observed to change over time. The compound is relatively stable, with a half-life of approximately 41 hours in individuals with HCV . Over time, simeprevir’s antiviral activity can be influenced by factors such as drug degradation and the development of viral resistance. Long-term studies have shown that simeprevir maintains its efficacy in reducing viral load and achieving sustained virological response (SVR) when used in combination with other antiviral agents .
Dosage Effects in Animal Models
The effects of simeprevir vary with different dosages in animal models. Studies have shown that higher doses of simeprevir result in more significant reductions in viral replication and improved treatment outcomes . At very high doses, simeprevir may exhibit toxic or adverse effects, such as hepatotoxicity. It is essential to determine the optimal dosage that maximizes antiviral efficacy while minimizing potential side effects .
Metabolic Pathways
Simeprevir is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C8 and CYP2C19 . The metabolic pathways of simeprevir involve its conversion into various metabolites, which are then excreted from the body. The compound’s interaction with these enzymes can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety profile .
Transport and Distribution
Simeprevir is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound is taken up into hepatocytes via organic anion-transporting polypeptides OATP1B1 and OATP1B3, where it accumulates and exerts its antiviral effects . Simeprevir’s localization within hepatocytes is crucial for its activity, as it needs to reach the NS3/4A protease to inhibit viral replication effectively .
Subcellular Localization
The subcellular localization of simeprevir is primarily within the cytoplasm of hepatocytes, where it interacts with the NS3/4A protease . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the viral protease to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing simeprevir to specific compartments within the cell .
属性
IUPAC Name |
(1R,4R,6S,7Z,15R,17R)-N-cyclopropylsulfonyl-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47N5O7S2/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H,41,44)(H,42,46)/b10-8-/t23-,24-,27-,28-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZZSQYMACOLNN-VDWJNHBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1N=C(C=C2O[C@@H]3C[C@@H]4[C@@H](C3)C(=O)N(CCCC/C=C\[C@@H]5C[C@]5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47N5O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20919221 | |
| Record name | Simeprevir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble in water over a wide pH range, Practically insoluble in propylene glycol; very slightly soluble in ethanol; slightly soluble in acetone. Soluble in dichloromethane; freely soluble in some organic solvents | |
| Record name | Simeprevir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8227 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Simeprevir sodium is a selective hepatitis C virus (HCV) nonstructural 3/4A (NS3/4A) protease inhibitor (PI). The drug is a direct-acting antiviral (DAA) with activity against HCV. Simeprevir binds noncovalently to the active site of HCV NS3/4A protease, thereby blocking enzyme activity essential for viral replication (i.e., cleavage of the HCV-encoded polyprotein at the NS3/NS4A, NS4A/NS4B, NS4A/NS5A, and NS5A/NS5B junctions). In vitro studies using biochemical and cell-based replicon assays indicate that simeprevir has potent activity against HCV genotypes 1a and 1b1 5 8 9 and has some activity against HCV genotypes 2, 4, 5, and 6 (not genotype 3). | |
| Record name | Simeprevir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8227 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to almost white powder | |
CAS RN |
923604-59-5 | |
| Record name | Simeprevir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923604-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Simeprevir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,4R,6S,7Z,15R,17R)-N-(cyclopropanesulfonyl)-17-({7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-yl}oxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.0^{4,6}]octadec-7-ene-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SIMEPREVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WS5RD66HZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Simeprevir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8227 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





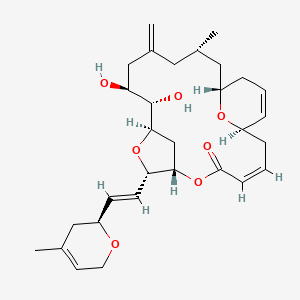
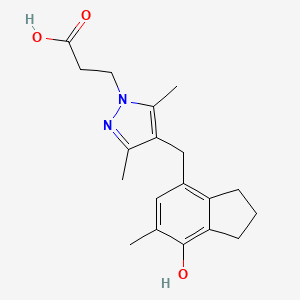
![6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline-2,3-diol](/img/structure/B1263096.png)

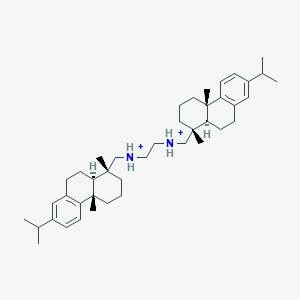
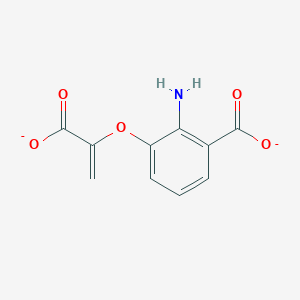
![TG(16:0/16:0/18:2(9Z,12Z))[iso3]](/img/structure/B1263103.png)

